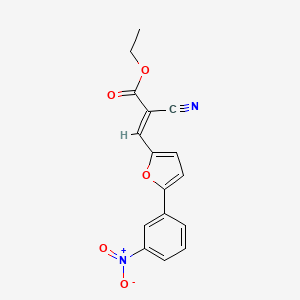

(E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate

Description

(E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate is a substituted acrylate derivative featuring a cyano group at the 2-position, an ethyl ester moiety, and a 3-nitrophenyl-substituted furan ring at the 3-position. This compound belongs to a class of Knoevenagel condensation products, typically synthesized via reactions between aldehydes/ketones and active methylene compounds like cyanoacetates .

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5/c1-2-22-16(19)12(10-17)9-14-6-7-15(23-14)11-4-3-5-13(8-11)18(20)21/h3-9H,2H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPCHEBOSLGNRL-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-(3-nitrophenyl)furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

Substitution: Nucleophiles like primary amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted cyanoacrylates with various functional groups.

Scientific Research Applications

(E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical agents.

Industry: Utilized in the formulation of adhesives and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate involves its interaction with various molecular targets. The cyanoacrylate moiety can form strong covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to its adhesive properties. The nitrophenyl group may also contribute to its bioactivity by interacting with specific enzymes or receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acrylates, emphasizing substituent effects, UV absorption, and functional properties.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on UV Absorption: The nitro group in the target compound is a strong electron-withdrawing substituent, likely extending conjugation and red-shifting UV absorption compared to unsubstituted furan analogs (e.g., λMAX = 339 nm for (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate) . Methoxy or hydroxymethyl groups (electron-donating) would blue-shift absorption but improve solubility .

Ester Group Influence: Ethylhexyl esters (e.g., in ) enhance lipophilicity, improving compatibility with sunscreen formulations.

Synthesis and Stability: The target compound’s nitro group may complicate synthesis due to steric and electronic effects, whereas hydroxymethyl or methoxy-substituted analogs are synthesized efficiently via Knoevenagel condensation .

Crystallinity and Solubility :

- Nitro-substituted compounds often exhibit lower solubility in polar solvents compared to methoxy or hydroxymethyl derivatives. The amorphous nature of hydroxymethyl analogs contrasts with the crystalline structures of methoxy-substituted acrylates .

Biological Activity

(E)-Ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, synthesis, and biological effects, supported by relevant data and case studies.

- Molecular Formula : C18H17N O4

- Molecular Weight : 311.3 g/mol

- IUPAC Name : Ethyl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate

The compound features a cyano group, a furan ring, and a nitrophenyl substituent, which contribute to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involving ethyl cyanoacetate and substituted aryl amines under varying conditions.

- Mechanochemical Methods : These offer advantages such as reduced solvent use and higher yields, making the process more efficient and environmentally friendly .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit considerable antimicrobial properties. For instance, derivatives of cyanoacrylates have shown effectiveness against various pathogens, including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

- Fungi : Notably Candida albicans.

The minimum inhibitory concentration (MIC) values for related compounds range from 0.22 to 0.25 μg/mL, showcasing potent antibacterial activity .

The biological activity of this compound may involve:

- Disruption of Cell Membranes : Leading to increased permeability and cell death.

- Inhibition of Key Enzymes : Such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives showed significant inhibition of biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin in some cases .

- Cytotoxicity and Hemolytic Activity : The evaluated compounds exhibited low hemolytic activity (% lysis ranging from 3.23 to 15.22%), indicating a favorable safety profile for further development .

Data Table: Biological Activity Overview

| Biological Activity | MIC (μg/mL) | IC50 (μM) | Remarks |

|---|---|---|---|

| Antibacterial (Gram-positive) | 0.22 - 0.25 | N/A | Effective against Staphylococcus aureus |

| Antifungal (Candida albicans) | N/A | N/A | Related compounds show activity |

| DNA Gyrase Inhibition | N/A | 12.27 - 31.64 | Significant inhibition observed |

| Hemolytic Activity | N/A | >60 | Low toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.